[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)
Description
The compound [(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) is a highly specialized organometallic complex featuring a chiral phosphine ligand system coordinated to an iron(II) center. Its structure includes:
- Phosphine ligands: Two distinct phosphine groups: one with bis[3,5-bis(trifluoromethyl)phenyl] substituents and another with bis(3,5-dimethylphenyl) groups. These ligands provide steric bulk and electronic modulation .
- Cyclopentene backbone: A rigid cyclopentene ring that imposes geometric constraints on the coordination environment.
- Carbanide ligand: Likely acting as an ancillary ligand, stabilizing the iron center in its +2 oxidation state .
Properties
CAS No. |
1272317-38-0 |
|---|---|
Molecular Formula |
C46H48F12FeP2 |
Molecular Weight |
946.663 |
IUPAC Name |
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C39H34F12P2.C5H8.2CH3.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;;;/h9-20,25H,6-8H2,1-5H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t25-;;;;/m0..../s1 |
InChI Key |
QVIGZUDCVGVSLK-OFIHFMIUSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=C(CCC3)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CC=CC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound [(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)] is a complex organometallic compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Phosphorus-containing moieties : The presence of phosphanyl groups enhances its reactivity and potential interactions with biological targets.
- Trifluoromethyl groups : These groups are known to improve the pharmacokinetic properties of compounds, potentially increasing their bioavailability and stability.
- Cyclopentene framework : This cyclic structure may contribute to the compound's conformational flexibility, impacting its biological interactions.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of steroid 5α-reductase (SRD5A), which is involved in androgen metabolism. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide demonstrated an IC50 value of 1.44 µM against SRD5A1, suggesting that similar phosphanyl compounds could exhibit comparable inhibitory effects on steroidogenesis .
- Antimicrobial Properties : Compounds containing the trifluoromethyl-substituted phenyl moiety have been reported as effective growth inhibitors against drug-resistant bacteria such as MRSA . The minimum biofilm eradication concentration (MBEC) for some derivatives was as low as 1 µg/mL.
Cytotoxicity and Selectivity
The cytotoxicity profile of the compound is crucial for its therapeutic potential. Preliminary studies suggest that related compounds exhibit varying degrees of cytotoxicity. For example:
- The aforementioned caffeic acid derivative showed low cytotoxicity with an IC50 value of 29.99 µM .
- Compounds with high selectivity for target enzymes over normal cells are preferred in drug development to minimize side effects.
Case Study 1: Inhibition of SRD5A
In a study focused on the inhibition of SRD5A activity, compounds structurally related to [(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane were evaluated. The results indicated significant inhibition of dihydrotestosterone (DHT) production in cultured keratinocyte cells, with a concentration-dependent response observed at sub-cytotoxic levels .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of pyrazole derivatives containing trifluoromethyl groups. These compounds demonstrated potent activity against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on similar chemical frameworks .
Research Findings Summary Table
| Study Focus | Compound Tested | IC50 (µM) | Cytotoxicity (IC50) | Notes |
|---|---|---|---|---|
| Inhibition of SRD5A | Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | 1.44 | 29.99 | Effective DHT suppression |
| Antimicrobial Activity | Trifluoromethyl-substituted pyrazole derivatives | Varies | Not specified | Potent against MRSA biofilms |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally or functionally related compounds, emphasizing ligand architecture, electronic effects, and metal coordination behavior.
Table 1: Structural and Electronic Comparison of Iron Complexes with Phosphine Ligands
Key Findings:
Dimethylphenyl groups in the target compound and CAS 849924-45-4 provide moderate steric shielding, balancing reactivity and stability.
Backbone Geometry :
- The cyclopentene backbone in the target compound likely enforces a smaller bite angle than the binaphthyl system in ’s compound, affecting metal-ligand bond lengths and catalytic selectivity .
Metal Center :
- Iron(II) in the target compound contrasts with Pb(IV) in CAS 76002-47-6, which exhibits distinct redox behavior. Iron(II) complexes are often more tunable for catalytic cycles involving single-electron transfers .
Carbanide Role :
- Carbanide ligands (e.g., in the target compound and CAS 76002-47-6) stabilize higher oxidation states but may limit accessibility to redox states in iron compared to softer ligands like cyclopentene .
Research Implications
While direct data on the target compound’s catalytic performance is absent in the evidence, structural analogs suggest:
- Catalytic Efficiency : Trifluoromethyl-substituted phosphine ligands could enhance catalytic activity in electron-deficient environments, such as hydrofunctionalization reactions .
- Stability : The combination of steric bulk and electron-withdrawing groups may mitigate oxidative degradation of the iron center, a common issue in Fe(II) complexes .
Further experimental studies are needed to validate these hypotheses and quantify reactivity parameters.
Q & A
Q. How can the synthesis of this iron-phosphine complex be optimized for high enantiomeric purity?
Methodology :
- Phosphine Ligand Preparation : Use lithiation or Grignard reactions to prepare bis[3,5-bis(trifluoromethyl)phenyl]phosphine (P(3,5-(CF₃)₂C₆H₃)₂) (synthesis steps detailed in ).
- Chiral Induction : Employ chiral auxiliaries or asymmetric catalysis during cyclopentene functionalization to ensure stereochemical control at the (1S)-ethyl position.
- Iron Coordination : Optimize reaction conditions (solvent, temperature, counterion) for iron(II) coordination. Use inert atmospheres (Ar/glovebox) to prevent oxidation .
- Purification : Apply column chromatography with fluorinated stationary phases (e.g., C18 modified with perfluorinated chains) to separate diastereomers. Confirm purity via ³¹P NMR and HPLC with chiral columns .
Q. What are the best practices for resolving structural ambiguities in X-ray crystallography of this compound?
Methodology :
- Data Collection : Use high-intensity synchrotron radiation to overcome weak diffraction from fluorine atoms. Collect data at low temperature (100 K) to minimize thermal motion .
- Refinement : Apply SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters for heavy atoms (Fe, P) and constrained refinement for CF₃ groups. Validate using R1/wR2 residuals and check for twinning using PLATON .
- Validation Tools : Cross-verify bond lengths/angles with Cambridge Structural Database (CSD) entries for similar iron-phosphine complexes .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence the iron center’s redox behavior?
Methodology :
- Computational Modeling : Perform density functional theory (DFT) calculations using Becke’s exchange-correlation functional (B88-PW91) to analyze frontier molecular orbitals (FMOs) and spin density distributions. Compare with experimental Mössbauer spectroscopy data to validate oxidation states .
- Electrochemical Studies : Conduct cyclic voltammetry (CV) in anhydrous THF with [ⁿBu₄N][PF₆] as electrolyte. Correlate reduction potentials with Hammett parameters of substituents (CF₃ vs. CH₃) .
Q. How can contradictions in catalytic activity data between batch and flow reactors be resolved?
Methodology :
- Mechanistic Probes : Use in-situ IR spectroscopy to monitor reaction intermediates in both systems. Compare turnover frequencies (TOFs) under identical substrate/catalyst ratios.
- Mass Transfer Analysis : Evaluate diffusion limitations in batch reactors using the Weisz-Prater criterion. Optimize flow reactor parameters (e.g., residence time, pressure) via COMSOL Multiphysics simulations .
- Data Normalization : Normalize activity by surface area of iron nanoparticles (if formed) using TEM particle size distributions .
Safety and Stability Considerations
Q. What are the critical storage conditions to prevent ligand degradation?
Methodology :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via ³¹P NMR for phosphine oxidation to phosphine oxides.
- Storage Protocol : Store under argon at -20°C in amber vials with PTFE-lined caps. Avoid prolonged exposure to light or moisture, as CF₃ groups may hydrolyze to carboxylic acids .
Q. How should accidental releases of this compound be managed in a lab setting?
Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
